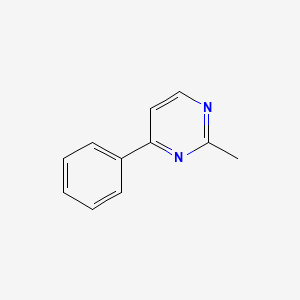

2-Methyl-4-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHGGGLGZKHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344618 | |

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-79-2 | |

| Record name | 2-Methyl-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methyl-4-phenylpyrimidine and its derivatives

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenylpyrimidine and Its Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Among its myriad derivatives, the this compound moiety stands out as a privileged structure, featuring in compounds targeting a range of diseases from cancer to fungal infections.[3][4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the this compound core and its analogues. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the versatility of chalcone-based methodologies, and touch upon modern synthetic approaches. Each section is designed to offer not just a protocol, but a field-proven perspective on why certain choices are made, ensuring that researchers, scientists, and drug development professionals can apply these insights to their own work.

Introduction: The Significance of the this compound Scaffold

The fusion of a phenyl ring at the C4 position and a methyl group at the C2 position of the pyrimidine core creates a molecule with a unique combination of steric and electronic properties. This specific arrangement is frequently associated with potent biological activity. The pyrimidine ring itself, an electron-rich aromatic heterocycle, is a fundamental building block of DNA and RNA, making it readily accepted by biological systems.[2] The strategic placement of substituents allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for treating B-cell malignancies and as CYP51 inhibitors for antifungal applications.[3][4] The synthetic accessibility and versatility of this core make it an attractive starting point for the development of novel chemical entities in drug discovery.

Foundational Synthesis: The [3+3] Cyclocondensation Approach

The most direct and widely employed method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment.[6] For the synthesis of this compound, this translates to the reaction between a phenyl-substituted 1,3-dicarbonyl compound and acetamidine.

Mechanism and Rationale

This reaction proceeds via a cyclocondensation pathway. Acetamidine hydrochloride is typically used as the N-C-N source, providing the 2-methyl group. The C-C-C fragment is a β-dicarbonyl compound where one of the carbonyls is adjacent to a phenyl group, such as benzoylacetone or a derivative.

The choice of base is critical. A base like sodium ethoxide or sodium hydroxide is used to deprotonate the acetamidine hydrochloride, generating the free amidine nucleophile. The reaction then proceeds through a series of nucleophilic additions and condensation-elimination (dehydration) steps to form the stable aromatic pyrimidine ring. The driving force for the reaction is the formation of this highly conjugated, aromatic system.

Below is a diagram illustrating the generalized mechanism.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bu.edu.eg [bu.edu.eg]

spectroscopic characterization of 2-Methyl-4-phenylpyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-phenylpyrimidine

Abstract

This compound is a heterocyclic aromatic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed framework for the using a multi-technique approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predicted data, established methodologies, and field-proven insights, this document serves as a practical reference for researchers engaged in the synthesis and analysis of pyrimidine derivatives.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₁₁H₁₀N₂) consists of a pyrimidine ring substituted with a methyl group at the C2 position and a phenyl group at the C4 position.[3] Each component of this molecule—the pyrimidine ring, the phenyl ring, and the methyl group—exhibits unique spectroscopic signatures that, when analyzed collectively, provide an unambiguous confirmation of its identity and purity.

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms significantly influence the electronic environment, deshielding adjacent protons and carbons.

-

Phenyl Group: An aromatic substituent whose protons and carbons will appear in the characteristic aromatic regions of NMR spectra. Its attachment to the pyrimidine ring creates a conjugated π-system.

-

Methyl Group: A simple alkyl substituent that will provide a distinct, upfield signal in the ¹H NMR spectrum, serving as a key identifier.

Sources

An In-depth Technical Guide on the Biological Activity of Novel Pyrimidine Derivatives

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic compound with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] It is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, making it a promising lead structure for the synthesis of novel therapeutic agents.[1][2] The inherent biological significance and versatile chemical reactivity of the pyrimidine ring have driven extensive research into its derivatives, revealing a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][3][4] This guide delves into the core aspects of developing and evaluating novel pyrimidine derivatives, offering both theoretical insights and practical, field-proven protocols.

Synthesis of Novel Pyrimidine Derivatives: A Generalized Approach

The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous methods available to create diverse derivatives.[5] A common and versatile strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[5] This approach allows for the introduction of a wide variety of substituents onto the pyrimidine core, enabling the exploration of structure-activity relationships (SAR).

One of the most widely used methods is the condensation of an amidine, urea, thiourea, or guanidine with a three-carbon fragment that is bifunctional.[5] For instance, the reaction of benzaldehyde, cyclopentanone, and urea in the presence of a Lewis acid like YbCl3 can yield a pyrimidine derivative.[5]

Generalized Synthetic Workflow

Below is a generalized workflow for the synthesis of pyrimidine derivatives, illustrating the key steps from starting materials to the final, purified compound.

Caption: Generalized workflow for the synthesis of pyrimidine derivatives.

Biological Activities and In Vitro Evaluation Protocols

The diverse biological activities of pyrimidine derivatives are a direct result of the wide range of possible substitutions on the pyrimidine ring, which in turn influences their interaction with various biological targets.[1][3]

Anticancer Activity

Pyrimidine derivatives have shown significant potential as anticancer agents.[6][7][8] Their mechanisms of action are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as thymidylate synthase and various kinases.[9] The anticancer potential is highly dependent on the nature and position of substituents on the pyrimidine ring.[9]

Quantitative Data: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase Inhibitors [9]

| Compound | R1 | R2 | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | hTS IC50 (nM) |

| 1n | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 4.04 ± 1.06 | 4.18 ± 1.87 | 20.47 ± 1.12 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10]

-

Cell Seeding: Seed cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][13]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Antiviral Activity

Novel pyrimidine derivatives have demonstrated significant antiviral activity against a variety of viruses, including influenza, HIV, and herpes viruses. [14][15][16]These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and assembly. [17]

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. [18][19][20]They can exert their effects by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and nitric oxide synthase (iNOS). [20][21] Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [22][23]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate. [22]2. Pre-treatment: Pre-treat the cells with various concentrations of the pyrimidine derivatives for 1 hour. [22]3. LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours. [22]4. Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay: Add Griess reagent to the supernatant and measure the absorbance at 540 nm to quantify nitrite, a stable product of NO. [23]6. Data Analysis: Calculate the percentage of NO inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrimidine derivatives. [24][25]SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. [25]For instance, the introduction of specific substituents at certain positions of the pyrimidine ring can significantly enhance its anticancer or antimicrobial properties. [24][25]A comprehensive SAR analysis can reveal key pharmacophoric features and guide the optimization of lead compounds.

Conclusion and Future Perspectives

Novel pyrimidine derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, coupled with their synthetic accessibility, make them an attractive scaffold for drug discovery. [26][27]Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic profiles. The integration of computational modeling and high-throughput screening will further accelerate the discovery of new pyrimidine-based drugs.

References

-

Review on Antimicrobial Activity of Pyrimidine. (n.d.). Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Organic Synthesis, 19(6), 614-633. Retrieved from [Link]

-

Synthesis of Pyrimidine Derivatives. (n.d.). Mansoura University. Retrieved from [Link]

-

Li, X., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2736-2753. Retrieved from [Link]

-

Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023). ResearchGate. Retrieved from [Link]

-

Gawrońska-Grzywacz, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(21), 13013. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved from [Link]

-

Singh, R. K., & Singh, A. K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). Retrieved from [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gawrońska-Grzywacz, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Retrieved from [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. Retrieved from [Link]

-

Minakawa, N., et al. (1998). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Nucleic Acids Symposium Series, (39), 77-78. Retrieved from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. Retrieved from [Link]

-

Khan, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(49), 29424-29450. Retrieved from [Link]

-

Sharma, P., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. Retrieved from [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Retrieved from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. Retrieved from [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2022). PubMed. Retrieved from [Link]

-

Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (2012). ACS Publications. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]

-

Synthesis of Pyrimidine Derivatives. (n.d.). Scribd. Retrieved from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]

-

Biological activities of synthetic pyrimidine derivatives. (2024). Science Gate. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. Retrieved from [Link]

-

Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2010). PubMed. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). PMC - NIH. Retrieved from [Link]

-

Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Semantic Scholar. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025). ResearchGate. Retrieved from [Link]

-

Pyrimidine and its biological activity: a review. (2017). ResearchGate. Retrieved from [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved from [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

-

Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link]

-

Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]

-

In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. ijcrt.org [ijcrt.org]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 27. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-4-phenylpyrimidine: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its molecular structure, physicochemical properties, and established synthesis methodologies. While specific experimental data for this compound is limited, we present predicted spectroscopic characteristics based on analogous structures and fundamental principles. A significant focus is placed on the well-documented biological activities of the broader phenylpyrimidine class of molecules, which have shown considerable promise as potent inhibitors of various kinases and fungal enzymes. This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of this compound and its derivatives in drug discovery and development.

Introduction: The Phenylpyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine.[1] The synthetic versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2] When substituted with a phenyl group, the resulting phenylpyrimidine core gives rise to a class of compounds with a diverse and potent range of biological activities. These derivatives have been extensively investigated and have shown significant promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5]

This compound, the subject of this guide, represents a fundamental structure within this important class of compounds. Understanding its molecular characteristics and potential biological activities is crucial for leveraging its therapeutic potential and for the rational design of novel drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [6] |

| Molar Mass | 170.21 g/mol | [6] |

| Melting Point | 54-55 °C | [6] |

| Boiling Point (Predicted) | 291.8 ± 9.0 °C | [6] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [6] |

Synthesis of this compound

A common and effective method for the synthesis of pyrimidine derivatives is the condensation of a β-dicarbonyl compound with an amidine. For this compound, a plausible and established synthetic route involves the reaction of benzamidine with acetylacetone.[7]

Synthetic Workflow Diagram:

Sources

- 1. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-Methyl-5-phenylpyrimidine | C11H10N2 | CID 180586 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architectural Versatility of the Pyrimidine Scaffold: A Deep Dive into Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. As a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its role in biological systems is profound and ubiquitous.[1][2][3][4] This inherent biocompatibility and versatile chemical nature have made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry. By strategically modifying this core with various substituents, chemists can craft molecules with high affinity and selectivity for a wide array of biological targets, leading to potent therapeutic agents.[1][2][3] This guide explores the core mechanisms through which these substituted pyrimidine compounds exert their pharmacological effects, focusing on their roles as kinase inhibitors in oncology, and as targeted agents against viral and bacterial pathogens.

Pillar 1: Kinase Inhibition - Taming Uncontrolled Cellular Signaling

A significant number of pyrimidine derivatives function as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6] Kinases are enzymes that transfer a phosphate group from ATP to a substrate protein, a process called phosphorylation. This event acts as a molecular switch, activating or deactivating signaling pathways that control cell growth, proliferation, and survival. In many cancers, kinases become constitutively active, leading to uncontrolled cell division.[7][8] Substituted pyrimidines are adept at targeting the ATP-binding pocket of these enzymes.

Mechanism: Competitive ATP Inhibition

The pyrimidine scaffold, particularly fused systems like pyrazolo[3,4-d]pyrimidines, can act as an isostere of the adenine ring of ATP.[9][10] This structural mimicry allows them to fit into the ATP-binding site of a target kinase, preventing the natural substrate, ATP, from binding. This competitive inhibition blocks the phosphorylation cascade, effectively shutting down the aberrant signaling pathway and inducing apoptosis (programmed cell death) in cancer cells.[7][8][11]

Case Study 1: Imatinib and the BCR-ABL Fusion Protein

Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[7][8] CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[8] This gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled proliferation of white blood cells.[7][8][12][13]

Imatinib, a phenyl-amino-pyrimidine derivative, specifically binds to the ATP-binding pocket of the BCR-ABL kinase domain.[7][8] This action blocks substrate phosphorylation, inhibiting downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation and survival.[12][13][14][15][16] The result is the induction of apoptosis in the BCR-ABL-positive cancer cells.[7][8] Imatinib is highly selective for BCR-ABL, c-Kit, and PDGF-R kinases, which minimizes off-target effects.

Signaling Pathway: BCR-ABL

The diagram below illustrates the central role of BCR-ABL in driving CML and how Imatinib intervenes.

Caption: Imatinib competitively inhibits the ATP-binding site of BCR-ABL.

Case Study 2: Ruxolitinib and the JAK/STAT Pathway

Ruxolitinib is a pyrimidine-based inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[17][18] These kinases are central to the JAK/STAT signaling pathway, which is crucial for immune function and hematopoiesis.[19][20][21][22][23] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms like myelofibrosis.[17][18]

Ruxolitinib works by competitively inhibiting the ATP-binding site on JAK1 and JAK2.[18][24] This blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[17] Activated STATs normally dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and inflammation.[19][20][21] By inhibiting this cascade, Ruxolitinib reduces pro-inflammatory cytokine levels and suppresses the proliferation of malignant cells.[18][25]

Signaling Pathway: JAK/STAT

The following diagram shows how extracellular cytokines activate the JAK/STAT pathway and the point of inhibition by Ruxolitinib.

Caption: Workflow for an in vitro HIV-1 Reverse Transcriptase Assay.

Pillar 3: Antibacterial Action - Disrupting Essential Metabolic Pathways

Substituted pyrimidines also serve as effective antibacterial agents by targeting metabolic pathways that are essential for bacteria but not for humans.

Mechanism: Inhibition of Dihydrofolate Reductase (DHFR)

A key target for pyrimidine-based antibacterials is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate (THF). [26][27][28][29][30][31][32][33]THF is an essential cofactor in the synthesis of purines and thymidylate, the building blocks of DNA. [28][31]By inhibiting DHFR, these drugs starve bacteria of the necessary components for DNA replication and cell division, leading to a bacteriostatic effect. [27][29]

Case Study: Trimethoprim - A Selective Folate Pathway Inhibitor

Trimethoprim is a diaminopyrimidine derivative widely used to treat bacterial infections, often in combination with sulfamethoxazole. [26][27][34][35]Its mechanism relies on the potent and selective inhibition of bacterial DHFR. [26][27][29]Trimethoprim's affinity for bacterial DHFR is thousands of times greater than its affinity for human DHFR, which accounts for its selective toxicity and favorable safety profile. [27][28]By blocking the reduction of dihydrofolate to tetrahydrofolate, Trimethoprim effectively halts bacterial growth. [26][27] Metabolic Pathway: Bacterial Folate Synthesis

The diagram below outlines the bacterial folate synthesis pathway and the specific inhibitory action of Trimethoprim.

Caption: Trimethoprim selectively inhibits bacterial Dihydrofolate Reductase (DHFR).

Quantitative Data Summary

The efficacy of inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug required to inhibit a biological process by 50%.

| Compound | Target | Mechanism of Action | Typical IC50 Range | Disease Indication |

| Imatinib | BCR-ABL Kinase | Competitive ATP Inhibition | 25-100 nM | Chronic Myeloid Leukemia |

| Ruxolitinib | JAK1/JAK2 Kinases | Competitive ATP Inhibition | 2-5 nM | Myelofibrosis |

| Zidovudine (AZT) | HIV Reverse Transcriptase | DNA Chain Termination | 10-100 nM (as Triphosphate) | HIV/AIDS |

| Trimethoprim | Bacterial DHFR | Competitive DHFR Inhibition | 5-50 nM (E. coli) | Bacterial Infections |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Ruxolitinib)

This protocol provides a self-validating framework for assessing a compound's ability to inhibit a specific kinase.

-

Objective: To determine the IC50 value of a test compound (e.g., Ruxolitinib) against a target kinase (e.g., JAK2).

-

Materials: Recombinant human JAK2 enzyme, fluorescently-labeled peptide substrate, ATP, assay buffer, 384-well microplates, test compound serial dilutions, positive control inhibitor (e.g., Staurosporine), negative control (DMSO), plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

In a microplate, add the JAK2 enzyme to each well.

-

Add the test compound, positive control, or negative control (DMSO) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding a termination buffer (e.g., containing EDTA).

-

Read the plate on a fluorescence plate reader to quantify the amount of phosphorylated substrate.

-

-

Data Analysis & Validation:

-

Subtract background fluorescence (wells with no enzyme).

-

Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the positive control as 0% activity.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Validation: The Z'-factor for the assay (calculated from positive and negative controls) should be > 0.5 to ensure the assay is robust and the results are reliable.

-

Conclusion and Future Perspectives

The substituted pyrimidine is a remarkably versatile and enduring scaffold in drug discovery. Its ability to be tailored to fit the active sites of diverse enzymes—from human kinases to viral polymerases and bacterial metabolic enzymes—underpins its success across multiple therapeutic areas. [1][2]The mechanisms of competitive inhibition and chain termination are powerful strategies that have led to life-saving medicines. Future research will undoubtedly continue to leverage this privileged structure, focusing on developing next-generation inhibitors with enhanced selectivity to overcome drug resistance and dual-target inhibitors that can tackle complex diseases through multiple pathways. [5]The logical and structural simplicity of the pyrimidine core, combined with its vast potential for chemical modification, ensures it will remain a focal point for innovation in medicinal chemistry for years to come.

References

-

Wikipedia. Imatinib. [Link]

-

Wikipedia. JAK-STAT signaling pathway. [Link]

-

Wormser, G. P., & Keusch, G. T. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 1(1), 14-20. [Link]

-

Wikipedia. Trimethoprim. [Link]

-

Burchall, J. J. (1979). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. In Ciba Foundation Symposium 72-Submolecular Biology and Cancer (pp. 235-251). [Link]

-

Wikipedia. Zidovudine. [Link]

-

Wikipedia. Ruxolitinib. [Link]

-

Al-khalaf, D., & Quintas-Cardama, A. (2022). Ruxolitinib. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). [Link]

-

Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653-1655. [Link]

-

Fava, C., Kantarjian, H., & Cortes, J. (2010). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology and Stem Cell Therapy, 3(3), 113-124. [Link]

-

PharmGKB. Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

-

Synapse. (2024). What is the mechanism of Trimethoprim?. [Link]

-

Kumar, A., & Chhikara, B. S. (2021). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets, 22(12), 1409-1428. [Link]

-

Synapse. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. [Link]

-

Sino Biological. Jak-Stat Signaling Pathway. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Imatinib (Gleevec)?. [Link]

-

Synapse. (2024). What are DHFR inhibitors and how do they work?. [Link]

-

MedlinePlus. Imatinib. [Link]

-

Bushby, S. R. M. (1973). Mechanism of Action of Trimethoprim-Sulfamethoxazole—I. The Journal of Infectious Diseases, 128(Supplement_3), S442-S462. [Link]

-

Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 1-33. [Link]

-

PathWhiz. Ruxolitinib Mechanism of Action Action Pathway. [Link]

-

Pediatric Oncall. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

-

Recondo, G., & de la Puente, P. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 934-939. [Link]

-

Britannica. AZT. [Link]

-

Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]

-

Scovassi, A. I., & Prosperi, E. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Current Medicinal Chemistry, 26(18), 3236-3249. [Link]

-

YouTube. (2025). Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics. [Link]

-

Synapse. (2024). What is the mechanism of Zidovudine?. [Link]

-

Recondo, G., & de la Puente, P. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 18(4), 934-939. [Link]

-

ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?. [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

-

Menéndez-Arias, L. (2020). Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance. Viruses, 12(1), 93. [Link]

-

Uddin, M. F., & Chen, Y. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 929. [Link]

-

Wikipedia. Reverse transcriptase. [Link]

-

O'Hare, T., Zabriskie, M. S., Eiring, A. M., & Deininger, M. W. (2012). Pushing the frontiers of targeted cancer therapy: targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical Cancer Research, 18(7), 1836-1846. [Link]

-

Wikipedia. Dihydrofolate reductase inhibitor. [Link]

-

Selvam, T. P., Kumar, P. V., & Kumar, B. S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]

-

Chen, S. F., & Wu, C. L. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(23), 4545-4551. [Link]

-

Tisné, C., & Marquet, R. (2014). Initiation of HIV Reverse Transcription. Viruses, 6(5), 2056-2087. [Link]

-

Khan, I., & Zaib, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6845-6864. [Link]

-

Hu, J., & Coffin, J. M. (2013). HIV-1 Reverse Transcription. Cold Spring Harbor Perspectives in Medicine, 3(10), a012597. [Link]

-

Sharma, S., Kumar, A., & Singh, R. K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-991. [Link]

-

Sharma, S., Kumar, A., & Singh, R. K. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s), 18493-18512. [Link]

-

Scott, J. S., & Degorce, S. L. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-991. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. droracle.ai [droracle.ai]

- 12. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 18. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 20. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

- 22. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 25. hcp.jakafi.com [hcp.jakafi.com]

- 26. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Trimethoprim - Wikipedia [en.wikipedia.org]

- 28. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 30. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [modernonco.orscience.ru]

- 31. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 32. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 34. academic.oup.com [academic.oup.com]

- 35. m.youtube.com [m.youtube.com]

discovery and synthesis of new 2-phenylpyrimidine analogues

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2-Phenylpyrimidine Analogues

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a vast array of therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and π-π stacking interactions makes it a "privileged scaffold" for designing molecules that interact with biological targets.[2][3][4] This guide focuses on the 2-phenylpyrimidine subclass, a motif present in numerous potent and selective inhibitors of key enzymes implicated in human diseases. We will explore the strategic considerations for designing these analogues, delve into both classical and modern synthetic methodologies with field-proven insights, and examine the crucial role of structure-activity relationship (SAR) studies in optimizing lead compounds. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the discovery and synthesis of next-generation 2-phenylpyrimidine-based therapeutics.

The Strategic Imperative: Why the 2-Phenylpyrimidine Scaffold?

The 2-phenylpyrimidine core is more than just a synthetic building block; it is a versatile and highly adaptable framework for drug design. Its prevalence in clinically relevant molecules stems from several key features:

-

Bioisosteric Replacement: The pyrimidine ring serves as an effective bioisostere for phenyl and other aromatic systems, often improving physicochemical properties like solubility and metabolic stability while maintaining or enhancing biological activity.[5]

-

Defined Substitution Vectors: The scaffold presents multiple, distinct vectors for chemical modification (typically at the 4, 5, and 6 positions of the pyrimidine ring and various positions on the phenyl ring). This allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

-

Proven Therapeutic Relevance: Analogues based on this scaffold have demonstrated efficacy across a wide range of biological targets, including protein kinases (e.g., Bruton's tyrosine kinase), and enzymes crucial for pathogen survival (e.g., fungal CYP51).[6][7] This established track record provides a strong foundation for new discovery programs.

Case Study: Targeting Key Kinases in Oncology

A prominent application of the 2-phenylpyrimidine scaffold is in the development of kinase inhibitors. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, is a critical target in B-cell malignancies.[7] Overexpression of BTK is linked to the progression of various leukemias and lymphomas.[7] The 2-phenylpyrimidine core has been successfully employed to generate potent BTK inhibitors, demonstrating its utility in oncology drug discovery.[7]

Caption: Simplified BCR signaling pathway highlighting the critical role of BTK.

Synthetic Blueprint: Constructing the 2-Phenylpyrimidine Core

The synthesis of 2-phenylpyrimidine analogues can be broadly categorized into two strategic approaches: classical condensation reactions and modern catalytic cross-coupling methods. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Classical Approach: Condensation Strategies

The most fundamental route to the pyrimidine ring involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1] To synthesize a 2-phenylpyrimidine, a benzamidine derivative is the required building block.

-

Causality Behind the Choice: This method is robust, often high-yielding, and utilizes readily available starting materials. It is particularly effective for creating symmetrically substituted pyrimidines or when the desired phenyl group is incorporated from the start via the benzamidine. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the aromatic pyrimidine ring.

A typical reaction involves condensing a substituted benzamidine hydrochloride with a 1,3-dicarbonyl compound like diethyl malonate.[7] This forms a 4,6-dihydroxypyrimidine intermediate, which can then be further functionalized.

Modern Approach: Catalytic Cross-Coupling

For greater flexibility and the ability to perform late-stage diversification, transition metal-catalyzed cross-coupling reactions are indispensable.[8] These methods allow for the direct formation of the C-C bond between a pre-formed pyrimidine ring and a phenyl group.

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods.[9] It typically involves the reaction of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with a phenylboronic acid in the presence of a palladium catalyst and a base.

-

Expertise & Rationale: The key advantage of this approach is modularity. A common pyrimidine intermediate can be coupled with a vast library of commercially available or custom-synthesized phenylboronic acids, enabling rapid generation of analogues for SAR studies.[6] The choice of catalyst (e.g., Pd(PPh₃)₄), ligands, and base is critical and must be optimized to ensure high coupling efficiency and prevent side reactions.[6]

Sustainable Innovations: Multicomponent Reactions

Recent advances have focused on more sustainable and atom-economical methods. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[10] While requiring specialized catalysts, such methods represent the future of efficient and environmentally conscious heterocyclic synthesis.[11]

Caption: High-level overview of primary synthetic strategies for 2-phenylpyrimidines.

From Synthesis to Insight: Structure-Activity Relationship (SAR) Studies

Synthesizing a library of compounds is only the first step. The critical phase of drug discovery involves systematically evaluating these compounds to understand how structural changes affect biological activity—the essence of SAR.[12][13]

A Self-Validating System: The Discovery Workflow

A robust discovery program follows a cyclical, self-validating workflow. Each synthesized compound must be rigorously purified and its structure confirmed before biological testing. The resulting activity data then informs the design of the next generation of analogues.

Caption: A typical iterative workflow for the discovery of novel therapeutic agents.

Case Study Data: SAR of 2-Phenylpyrimidine BTK Inhibitors

Based on the work of researchers developing BTK inhibitors, a series of 2-phenylpyrimidine derivatives were synthesized to explore the impact of substituents at the C-4 aniline moiety.[7] The data clearly demonstrates that modifying this position significantly impacts inhibitory activity.

| Compound ID | R Group (Substituent on C-4 Aniline) | BTK Inhibition (%) @ 100 nM | Anti-proliferative IC₅₀ (μM) vs. Raji cells |

| 11a | Phenylcarbamoyl | 61.35 | 10.4 |

| 11d | 3-Chlorophenylcarbamoyl | 75.83 | 10.1 |

| 11g | 3-Methylphenylcarbamoyl | 82.76 | 6.98 |

| 11h | 4-Fluorophenylcarbamoyl | 83.90 | 12.1 |

| Ibrutinib | Positive Control | 99.40 | 14.5 |

| Data synthesized from Reference[7]. |

SAR Insights:

-

Size and Electronics: The results confirm that larger substituent groups at this position are more favorable for activity than smaller ones.[7]

-

Potency: Compound 11g , with a 3-methylphenylcarbamoyl group, displayed the most promising anti-proliferative activity against the three tested leukemia cell lines and potent BTK enzyme inhibition.[7] Notably, its activity against Raji cells was superior to that of the positive control, ibrutinib.[7]

-

Disubstitution: Disubstituted arylamine groups were found to be detrimental to inhibitory activity.[7]

These insights are crucial, guiding medicinal chemists to focus their efforts on analogues with specific substitution patterns to maximize potency.

Experimental Protocols: A Practical Guide

Trustworthiness in research is built on reproducible, well-described protocols. Below is a representative, step-by-step methodology for the synthesis of a key 2-phenylpyrimidine intermediate, adapted from published literature.[7]

Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

This protocol details the synthesis of a versatile intermediate that can be further functionalized, for example, through nucleophilic substitution at the chloro positions or modification of the amino group.

Step 1: Synthesis of 2-(4-Nitrophenyl)-pyrimidine-4,6-diol

-

Reagents & Setup: To a solution of sodium ethoxide (prepared from 4.6 g sodium in 100 mL absolute ethanol), add 4-nitrobenzamidine hydrochloride (18.7 g) and diethyl malonate (16.0 g).

-

Reaction: Reflux the mixture for 8 hours with stirring.

-

Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-water and acidify with concentrated HCl to pH 3-4.

-

Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound as a solid.

-

Causality: The basic conditions generated by sodium ethoxide deprotonate the diethyl malonate, initiating the condensation with the amidine. Acidification is required to precipitate the diol product from its salt form.

-

Step 2: Synthesis of 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine

-

Reagents & Setup: In a round-bottom flask, combine 2-(4-nitrophenyl)-pyrimidine-4,6-diol (2.3 g) and phosphorus oxychloride (POCl₃, 20 mL).

-

Reaction: Add two drops of N,N-dimethylformamide (DMF) as a catalyst. Reflux the mixture for 4 hours.

-

Workup: After cooling, pour the reaction mixture cautiously onto crushed ice.

-

Isolation: Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate) to afford the dichlorinated product.

-

Expertise: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides via a Vilsmeier-Haack type mechanism, which is catalyzed by DMF. This conversion is critical as it activates the 4 and 6 positions for subsequent nucleophilic substitution reactions.

-

Step 3: Synthesis of 2-(4-Aminophenyl)-4,6-dichloropyrimidine

-

Reagents & Setup: To a solution of 4,6-dichloro-2-(4-nitrophenyl)pyrimidine (2.7 g) in ethanol (50 mL), add iron powder (Fe, 2.8 g) and a catalytic amount of ammonium chloride (NH₄Cl) in water (5 mL).

-

Reaction: Reflux the mixture for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter the hot solution through a pad of Celite to remove the iron salts.

-

Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final amino-intermediate.

-

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. The Fe/NH₄Cl system in a protic solvent is a classic, inexpensive, and effective method for this purpose (Béchamp reduction). The amine product is a key building block for introducing further diversity.

-

Conclusion and Future Directions

The 2-phenylpyrimidine scaffold remains a highly productive platform for the discovery of novel therapeutics. This guide has outlined the strategic rationale for its use, detailed robust and flexible synthetic methodologies, and demonstrated the process of translating synthetic output into actionable SAR insights. Future efforts in this field will likely focus on leveraging computational chemistry for more predictive analogue design, exploring novel biological targets, and developing even more efficient and sustainable synthetic routes. The continued application of the principles of expertise, trustworthiness, and authoritative grounding will be paramount in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Gao, Z., Zhang, J., Li, K., Sun, Y., Wu, X., Zhang, G., Liu, R., Liu, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15(2), 492-505. Retrieved from [Link]

-

Li, W., Liu, Y., Wang, T., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. MedChemComm, 9, 104-110. Retrieved from [Link]

-

Ghaffari, B., van der Est, A., & Stradiotto, M. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Retrieved from [Link]

-

RSC Publishing. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents | Request PDF. Retrieved from [Link]

-

Amanote Research. (n.d.). Synthesis of 2-Substituted Pyrimidines via. Retrieved from [Link]

-

OUCI. (n.d.). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

PubMed. (2016, June 1). C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes for pyrimidine and its derivatives 78-106. Retrieved from [Link]

-

PubMed. (2023, November 21). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Retrieved from [Link]

-

IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PubMed. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from [Link]

-

Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities. Retrieved from [Link]

-

LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Retrieved from [Link]

-

PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

Sumathi Publications. (2024, March 30). Structure-Activity Relationship (SAR). Retrieved from [Link]

-

Imperial College London. (n.d.). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. Retrieved from [Link]

Sources

- 1. ijsat.org [ijsat.org]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-C Bond Formation: Synthesis of C5 Substituted Pyrimidine and C8 Substituted Purine Nucleosides Using Water Soluble Pd-imidate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. doc.ic.ac.uk [doc.ic.ac.uk]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

preliminary cytotoxicity screening of pyrimidine derivatives

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Pyrimidine Derivatives

Authored by a Senior Application Scientist

Preamble: The Strategic Imperative of Cytotoxicity Screening in Pyrimidine-Based Drug Discovery

Pyrimidine and its fused heterocyclic derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This is largely due to their role as essential building blocks of nucleic acids, DNA and RNA.[2] Consequently, pyrimidine analogues often act as antimetabolites, interfering with DNA or RNA synthesis, a mechanism particularly effective in targeting rapidly proliferating cancer cells.[3][4][5] The literature is replete with examples of pyrimidine derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[2][6][7][8][9]

However, the journey from a novel synthesized pyrimidine derivative to a viable drug candidate is rigorous. The initial and most critical gatekeeping step is the preliminary cytotoxicity screen. This process is not merely about identifying what kills cancer cells; it's about quantifying how effectively it does so and establishing a preliminary therapeutic window. Early in vitro cytotoxicity assessment allows researchers to triage candidates, prioritizing potent compounds for further investigation while shelving those with insufficient activity or excessive toxicity.[10][11][12] This guide provides a comprehensive framework for conducting this essential screening, grounded in robust scientific principles and field-proven methodologies.

Foundational Strategy: Selecting the Appropriate Cytotoxicity Assay

The choice of assay is a critical decision that influences the quality and interpretation of screening data. Cytotoxicity assays can be broadly categorized by their underlying biological principle. For a preliminary screen of novel pyrimidine derivatives, the ideal assay is robust, reproducible, cost-effective, and amenable to a high-throughput format.

-

Assays of Metabolic Activity (Viability): These are the workhorses of preliminary screening. They measure a proxy for cell health, such as mitochondrial function. A reduction in metabolic activity is correlated with a loss of cell viability.

-

MTT Assay: This is a classic colorimetric assay where the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[13][14] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

-

-

Assays of Cell Mass (Biomass): These methods quantify a stable cellular component, like total protein, to estimate the number of cells remaining after treatment.

-

Sulforhodamine B (SRB) Assay: This colorimetric assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye provides a stoichiometric measure of total cellular protein, which is directly proportional to cell number.[15][17] This method is independent of metabolic activity and is less prone to interference from test compounds.[15]

-

-

Assays of Membrane Integrity (Cytotoxicity): These assays provide direct evidence of cell death by measuring the leakage of cytoplasmic components from cells with compromised membranes.

-

Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[18][19] The assay measures the enzymatic activity of LDH in the supernatant through a coupled reaction that produces a measurable colorimetric signal.[20][21] This is a true cytotoxicity assay, as it directly quantifies cell death.[22]

-

Expert Recommendation: For a robust preliminary screening campaign for pyrimidine derivatives, a dual-assay approach is recommended. Start with a metabolic assay like MTT for its widespread use and sensitivity. Complement this with a biomass assay like SRB , which is less susceptible to compound interference and provides a different biological endpoint. The LDH assay can be reserved for secondary screens to confirm that the observed effect is indeed cytotoxic (causing cell lysis) rather than cytostatic (inhibiting proliferation).

Caption: Rationale for selecting primary and secondary cytotoxicity assays.

Detailed Experimental Protocols: A Self-Validating System

The trustworthiness of screening data hinges on meticulous execution. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable results.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a cornerstone for assessing cell viability. Its principle lies in the enzymatic reduction of MTT by mitochondrial dehydrogenases in living cells, which produces a quantifiable colorimetric signal.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension (yielding 5,000 cells/well) into each well of a 96-well flat-bottom plate.

-

Include wells with medium only (no cells) to serve as a background blank.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[23]

-

-

Compound Treatment:

-

Prepare a stock solution of each pyrimidine derivative in sterile DMSO (e.g., 10 mM).

-

Perform a serial dilution of the compounds in complete growth medium to create a range of desired concentrations (e.g., 0.1 to 100 µM).[24]

-

Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

-

Include "vehicle control" wells containing cells treated with medium containing the highest concentration of DMSO used in the experiment (typically ≤0.5%).

-

Incubate for the desired exposure period (commonly 48 or 72 hours).[24]

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) to each well, including controls.

-

Incubate the plate for 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

-

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable method for assessing cytotoxicity by quantifying total cellular protein.[25]

Step-by-Step Methodology:

-

Cell Seeding & Compound Treatment:

-

Follow steps 1 and 2 from the MTT Assay Protocol.

-

-

Cell Fixation:

-

After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.[16]

-

-

Washing and Staining:

-

Carefully discard the supernatant. Wash each well five times with slow-running tap water or deionized water to remove TCA, serum proteins, and metabolites.

-

Allow the plates to air-dry completely at room temperature.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

-

Stain at room temperature for 30 minutes.[16]

-

-

Dye Removal and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15]

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

-

Place the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

-

-

Measurement:

-

Measure the absorbance (OD) at 565 nm using a microplate reader.[15]

-

Data Analysis and Interpretation: From Raw Absorbance to Potency

The goal of data analysis is to convert raw absorbance values into a meaningful measure of compound potency, the IC50 value . The IC50 is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[23][26][27] A lower IC50 value indicates a more potent compound.[26]

Data Analysis Workflow:

-

Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other readings.[23]

-

Calculate Percentage Viability: Normalize the data to the vehicle control. The viability of the treated cells is expressed as a percentage of the untreated (vehicle control) cells.

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 [28]

-

-

Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log-transformed concentration of the pyrimidine derivative (X-axis).[23]

-

Determine IC50 Value: Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data. The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[23][27]

Caption: Workflow for calculating the IC50 value from raw assay data.

Data Presentation:

Summarize the results in a clear, structured table. This allows for easy comparison of the cytotoxic potency of different derivatives across multiple cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |

| Pyrimidine-01 | A549 (Lung) | 12.5 ± 1.8 |

| Pyrimidine-01 | MCF-7 (Breast) | 5.2 ± 0.7 |

| Pyrimidine-01 | HCT116 (Colon) | 8.9 ± 1.1 |

| Pyrimidine-02 | A549 (Lung) | 35.1 ± 4.2 |

| Pyrimidine-02 | MCF-7 (Breast) | 21.3 ± 2.5 |

| Pyrimidine-02 | HCT116 (Colon) | 15.8 ± 2.0 |

| Doxorubicin (Control) | A549 (Lung) | 0.8 ± 0.1 |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.08 |

| Doxorubicin (Control) | HCT116 (Colon) | 0.6 ± 0.09 |

| Data is hypothetical for illustrative purposes. SD = Standard Deviation from three independent experiments. |

Conclusion and Forward Outlook

The preliminary cytotoxicity screen is a foundational pillar in the development of pyrimidine-based therapeutics. By employing robust, well-controlled assays like MTT and SRB, researchers can efficiently and accurately quantify the anti-proliferative potency of novel derivatives. The resulting IC50 values provide the critical data needed to perform structure-activity relationship (SAR) studies, select promising lead compounds for further optimization, and ultimately advance the most effective candidates toward preclinical development. This structured approach ensures that resources are focused on compounds with the highest potential to become next-generation cancer therapies.

References

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-